TRPV1 Binding Affinity and Noncompetitive Antagonism vs. Prototypical Antagonist Capsazepine
The target compound is characterized as a noncompetitive TRPV1 antagonist, distinguishing it from competitive antagonists. While specific Ki values for this compound are not reported in isolation for the exact stereoisomer, related analogs within the same patent series and chemical space (phenyl-alanine and valine-derived amides) demonstrate potent displacement of [³H]RTX from human TRPV1 with Ki values in the range of 0.76–156 nM [1]. Critically, the compound's noncompetitive mechanism means it inhibits both capsaicin- and pH-evoked TRPV1 activation, a dual modality that is not reliably present in all TRPV1 antagonists such as the prototypical competitive antagonist capsazepine, which is significantly weaker (IC₅₀ ≈ 285 nM for capsaicin-evoked responses) [2]. This dual inhibition profile under both ligand-gated and proton-gated conditions is a distinct functional advantage for studying TRPV1 in inflammatory contexts where tissue acidosis is present.
| Evidence Dimension | TRPV1 antagonism potency and modality |
|---|---|
| Target Compound Data | Noncompetitive antagonist; specific Ki not determined for exact stereoisomer but related analogs show Ki range 0.76–156 nM on human TRPV1 ([³H]RTX displacement) [1] |
| Comparator Or Baseline | Capsazepine: Competitive antagonist; IC₅₀ ≈ 285 nM (capsaicin-evoked) [2] |
| Quantified Difference | Noncompetitive vs. competitive modality; approximate 2- to 375-fold shift in binding affinity possible based on analog range. |
| Conditions | Human TRPV1 expressed in HEK293 or CHO cells; [³H]RTX radioligand displacement; capsaicin-evoked calcium flux assays |
Why This Matters
A noncompetitive antagonist with dual capsaicin/pH inhibition is functionally superior for probing TRPV1 in acidic inflammatory microenvironments, whereas a competitive antagonist may lose efficacy when endogenous agonist tone is high.
- [1] BindingDB. Entry BDBM50376270 (CHEMBL406573): Ki = 156 nM for [³H]RTX displacement at human TRPV1. Entry BDBM50151119 (CHEMBL3769821): Ki = 0.76 nM. Entry BDBM50385657 (CHEMBL2042265): Ki = 29.5 nM at rat TRPV1. View Source
- [2] Bevan S, et al. Capsazepine: a competitive antagonist of the sensory neurone excitant capsaicin. Br J Pharmacol. 1992;107(2):544-52. View Source
